molecular formula C10H9BrIN3 B13614336 4-Bromo-1-(4-iodobenzyl)-1h-pyrazol-3-amine

4-Bromo-1-(4-iodobenzyl)-1h-pyrazol-3-amine

Cat. No.: B13614336
M. Wt: 378.01 g/mol
InChI Key: XMJQXBQKPMNFTA-UHFFFAOYSA-N
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Description

4-Bromo-1-(4-iodobenzyl)-1h-pyrazol-3-amine is a heterocyclic compound that contains both bromine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(4-iodobenzyl)-1h-pyrazol-3-amine typically involves multiple steps. One common method starts with the preparation of 4-bromoaniline, which undergoes diazotization followed by reduction to form 4-bromophenylhydrazine . This intermediate is then condensed with ethyl pyruvate and cyclized to form the pyrazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(4-iodobenzyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The bromine and iodine atoms can form halogen bonds with biological molecules, affecting their function . The pyrazole ring can also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-(4-iodobenzyl)-1h-pyrazol-3-amine is unique due to the presence of both bromine and iodine atoms, which can form specific interactions with biological targets. This dual halogenation can enhance its biological activity and specificity compared to similar compounds .

Properties

Molecular Formula

C10H9BrIN3

Molecular Weight

378.01 g/mol

IUPAC Name

4-bromo-1-[(4-iodophenyl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H9BrIN3/c11-9-6-15(14-10(9)13)5-7-1-3-8(12)4-2-7/h1-4,6H,5H2,(H2,13,14)

InChI Key

XMJQXBQKPMNFTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=N2)N)Br)I

Origin of Product

United States

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